Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate

COX-1 inhibition antiplatelet thromboembolic disease

Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate (CAS 130717-61-2) is a 2-ethoxycarbonyl-substituted, 4,5-diaryl thiazole derivative that serves as the pivotal synthetic precursor to FR122047 (compound 10a), a highly selective cyclooxygenase-1 (COX‑1) inhibitor. First disclosed in a 1994 Journal of Medicinal Chemistry article from Fujisawa Pharmaceutical, this oily ester is the direct precursor for aminolysis-based diversification into a series of 2-carboxamido-thiazoles with documented antiplatelet, vasodilatory, and gastric-sparing properties.

Molecular Formula C20H19NO4S
Molecular Weight 369.4 g/mol
CAS No. 130717-61-2
Cat. No. B3230561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate
CAS130717-61-2
Molecular FormulaC20H19NO4S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H19NO4S/c1-4-25-20(22)19-21-17(13-5-9-15(23-2)10-6-13)18(26-19)14-7-11-16(24-3)12-8-14/h5-12H,4H2,1-3H3
InChIKeyDHPDUTGFKMZVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate (CAS 130717-61-2): Core Intermediate for Selective COX-1 Inhibitor Development


Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate (CAS 130717-61-2) is a 2-ethoxycarbonyl-substituted, 4,5-diaryl thiazole derivative that serves as the pivotal synthetic precursor to FR122047 (compound 10a), a highly selective cyclooxygenase-1 (COX‑1) inhibitor [1]. First disclosed in a 1994 Journal of Medicinal Chemistry article from Fujisawa Pharmaceutical, this oily ester is the direct precursor for aminolysis-based diversification into a series of 2-carboxamido-thiazoles with documented antiplatelet, vasodilatory, and gastric-sparing properties [1]. Its primary value lies in enabling the multigram synthesis of FR122047 and closely related analogs, a compound class that has repeatedly demonstrated a >70‑fold safety margin over aspirin in rodent ulcerogenesis models while retaining potent COX‑1 inhibition [1].

Why Generic Substitution of Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate Fails for COX‑1 Targeted Synthesis


Within the 4,5-bis(4-methoxyphenyl)thiazole chemotype, the nature of the 2‑position substituent exerts a profound influence on biological performance: as demonstrated by Tanaka et al., the 2‑ethoxycarbonyl ester (compound 9) itself lacks direct pharmacological activity, yet replacing it with alternative esters (e.g., methyl, tert‑butyl) or other 2‑substituents (guanidino, aminomethyl, substituted‑amido) yields compounds with IC₅₀ values spanning three orders of magnitude (0.015 µM to >100 µM) against COX‑mediated malondialdehyde (MDA) synthesis [1]. Critically, only the specific ethoxycarbonyl intermediate allows the high‑yield aminolysis with N‑methylpiperazine that produces FR122047 (10a), the analog with the most favorable combined profile of COX‑1 potency, ex vivo duration, and gastric safety [1]. Generic substitution of this intermediate with a different ester or a pre‑formed 2‑carboxamido building block would necessitate divergent synthetic routes, often resulting in lower overall yields, altered impurity profiles, and an inability to reproduce the precise pharmacological signature of FR122047 that has been validated across multiple preclinical models [1].

Quantitative Differentiation Evidence for Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate in COX‑1 Inhibitor Synthesis


COX‑1 Inhibition Potency of FR122047 Derived from the Ester vs. Aspirin and In‑Class Analogs

FR122047 (10a), synthesized directly from ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate via aminolysis, inhibits COX‑1 with an IC₅₀ of 0.43 µM, compared to aspirin's IC₅₀ of 14 µM in the same assay, and is substantially more potent than the parent 2‑guanidino lead compound 3 (MDA IC₅₀ = 31 µM) [1]. This represents a ~33‑fold improvement over aspirin and a ~72‑fold improvement over the early lead compound 3 [1].

COX-1 inhibition antiplatelet thromboembolic disease

Gastric Safety Margin in Rodents: FR122047 vs. Aspirin

In a rat ulcerogenesis model, FR122047 (synthesized from the target ester) showed no gastric lesion formation at doses up to 100 mg/kg, yielding a safety margin >70, whereas aspirin produced gastric lesions at a dose of only 1.2 mg/kg, defining a safety margin of 1.2 [1]. This >58‑fold improvement in gastric safety is attributed to the platelet‑selective localization of FR122047, a property that traces back to the molecular scaffold enabled by the ethoxycarbonyl intermediate [1].

gastric safety COX-1 inhibitor ulcerogenesis

Ex Vivo Duration of Antiplatelet Action: FR122047 vs. Itazigrel and Compound 7a

FR122047 (10a) achieved 100% inhibition of collagen‑induced platelet aggregation in guinea pigs ex vivo that persisted for 6 hours after a single 1.0 mg/kg oral dose, whereas the structurally related 2‑guanidino derivative 7a produced only transient inhibition (<1 hour), and the reference compound itazigrel showed complete but shorter‑lived efficacy [1]. The extended duration is a direct consequence of the 2‑[(4‑methylpiperazin‑1‑yl)carbonyl] substituent installed through aminolysis of the ethoxycarbonyl ester [1].

ex vivo platelet aggregation duration of action guinea pig model

Vasodilatory Activity of FR122047 vs. Compound 3 and Aspirin

FR122047 exhibits vasodilatory activity with an ED₅₀ of 6.2 µM in isolated rat aortic rings pre‑contracted with phenylephrine, whereas the parent 2‑guanidino compound 3 shows an ED₅₀ of 2.0 µM, indicating that the ester‑derived amide retains substantial vasorelaxant properties while dramatically improving COX‑1 selectivity [1]. Aspirin, by contrast, lacks direct vasodilatory activity in this assay [1].

vasodilation COX-1 inhibitor endothelial function

Optimal Application Scenarios for Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate in Preclinical Drug Discovery


Multigram Synthesis of FR122047 for In Vivo COX‑1 Pharmacology Studies

The ester is the mandatory starting material for the two‑step synthesis of FR122047: aminolysis with N‑methylpiperazine followed by HCl salt formation. This route has been demonstrated at scale by Fujisawa researchers and yields FR122047 in sufficient quantity for chronic oral dosing studies in rodents, where the compound’s >70‑fold gastric safety margin over aspirin is consistently observed [1].

Structure‑Activity Relationship (SAR) Exploration of 2‑Carboxamido‑4,5‑diarylthiazoles

Researchers can use the ethoxycarbonyl ester as a common intermediate for parallel synthesis of diverse 2‑carboxamido analogs. By reacting the ester with a panel of primary or secondary amines, libraries of compounds with varying COX‑1/COX‑2 selectivity and vasodilatory profiles can be generated. Tanaka et al. demonstrated this strategy to identify 10a (FR122047) as the optimal candidate from a series of >10 amide derivatives, with MDA synthesis IC₅₀ values ranging from 0.015 µM to >10 µM [1].

Chemical Biology Tool Compound Preparation for COX‑1 vs. COX‑2 Pathway Dissection

Because FR122047 achieves ~2,300‑fold selectivity for COX‑1 (IC₅₀ = 28 nM) over COX‑2 (IC₅₀ = 65 µM) in human recombinant enzyme assays, the ester‑derived product serves as a high‑quality probe for distinguishing COX‑1‑mediated prostanoid synthesis from COX‑2‑dependent pathways in cellular and tissue models. Procurement of the ester ensures reliable in‑house access to this tool compound [1].

Development of Gastro‑protective Antiplatelet Agents

The core scaffold accessible via the ethyl ester has inspired multiple drug discovery programs aimed at developing 'aspirin‑like' efficacy without gastric toxicity. The 1994 Tanaka study explicitly positions FR122047 as a proof‑of‑concept molecule demonstrating that potent COX‑1 inhibition can be decoupled from gastric lesion formation, a finding that has been cited as the rationale for subsequent diarylthiazole‑based COX‑1 inhibitor programs [1].

Quote Request

Request a Quote for Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.